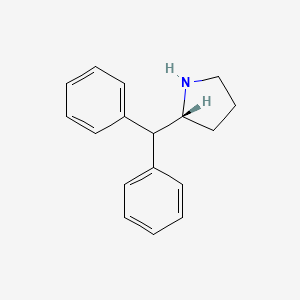

(R)-2-benzhydrylpyrrolidine

Beschreibung

The exact mass of the compound (R)-(+)-2-(Diphenylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOBKZZXZVFOBB-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584249 | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-31-8 | |

| Record name | 2-Diphenylmethylpyrrolidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(Diphenylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(Diphenylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIPHENYLMETHYLPYRROLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4N7NNK7Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-benzhydrylpyrrolidine structural analysis and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-benzhydrylpyrrolidine, also known as Desoxy-D2PM, is a chiral pyrrolidine derivative recognized for its stimulant properties. Structurally analogous to diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP), it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides a comprehensive overview of the structural analysis, physicochemical properties, and pharmacological profile of this compound. The document includes detailed, albeit representative, experimental protocols, predicted spectroscopic data, and a summary of its mechanism of action, designed to support research and drug development activities.

Structural Analysis

This compound possesses a chiral center at the C2 position of the pyrrolidine ring, to which a benzhydryl (diphenylmethyl) group is attached. The stereochemistry of this center is crucial for its biological activity.

Chemical Structure

-

IUPAC Name: (2R)-2-(diphenylmethyl)pyrrolidine

-

Stereochemistry: The 'R' designation indicates the absolute configuration at the chiral carbon C2. The pyrrolidine ring can adopt various envelope and twisted conformations, with the bulky benzhydryl group preferentially occupying a pseudo-equatorial position to minimize steric hindrance.

Physicochemical Properties

The hydrochloride salt is the common form for this compound. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | [PubChem] |

| Molecular Weight | 237.34 g/mol | [PubChem] |

| Molecular Formula (HCl salt) | C₁₇H₂₀ClN | [LookChem] |

| Molecular Weight (HCl salt) | 273.80 g/mol | [LookChem] |

| PSA (Polar Surface Area) | 12.03 Ų | [LookChem] |

| LogP (calculated) | 4.70 | [LookChem] |

| Hydrogen Bond Donor Count | 1 | [LookChem] |

| Hydrogen Bond Acceptor Count | 1 | [LookChem] |

| Rotatable Bond Count | 3 | [LookChem] |

| Complexity | 220 | [LookChem] |

| Appearance (HCl salt) | White to off-white solid | [Hangzhou Longshine Bio-Tech] |

Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on its structure and spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons, the benzhydryl proton, and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 4.50 | t or dd | 1H | Benzhydryl CH |

| ~ 3.50 - 3.60 | m | 1H | Pyrrolidine CH (C2) |

| ~ 3.00 - 3.20 | m | 2H | Pyrrolidine CH₂ (C5) |

| ~ 1.70 - 2.00 | m | 4H | Pyrrolidine CH₂ (C3, C4) |

| ~ 1.50 (broad) | s | 1H | NH proton |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons |

| ~ 125 - 130 | CH aromatic carbons |

| ~ 60 - 65 | Pyrrolidine CH (C2) |

| ~ 55 - 60 | Benzhydryl CH |

| ~ 45 - 50 | Pyrrolidine CH₂ (C5) |

| ~ 25 - 35 | Pyrrolidine CH₂ (C3, C4) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch (secondary amine) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C aromatic ring stretches |

| ~ 700 - 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 237 | [M]⁺, Molecular ion |

| 167 | [M - C₄H₈N]⁺, Loss of the pyrrolidine ring |

| 91 | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

Representative Synthesis of this compound

The enantioselective synthesis of this compound can be achieved from the chiral precursor L-proline. The following is a representative protocol.

Step 1: N-Protection of L-proline

-

Dissolve L-proline in a suitable solvent (e.g., a mixture of water and dioxane).

-

Add a base such as sodium hydroxide.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected proline.

Step 2: Esterification

-

Dissolve the N-Boc-L-proline in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add methanol and stir the reaction at room temperature for several hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous acid, base, and brine.

-

Dry the organic layer and concentrate to obtain the methyl ester.

Step 3: Grignard Reaction

-

Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Add the N-Boc-L-proline methyl ester dissolved in anhydrous THF dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

The resulting tertiary alcohol is then reduced.

Step 4: Reduction and Deprotection

-

The tertiary alcohol can be reduced to the benzhydryl group using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., trifluoroacetic acid), which also cleaves the Boc protecting group.

-

The reaction is typically run in a solvent like DCM.

-

After the reaction is complete, the mixture is neutralized, and the product is extracted.

-

Purification by column chromatography yields this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs act by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

In the central nervous system, neurotransmitters like norepinephrine and dopamine are released from presynaptic neurons into the synaptic cleft to transmit signals to postsynaptic neurons. Their action is terminated by reuptake into the presynaptic neuron via their respective transporters (NET and DAT).

This compound binds to and inhibits NET and DAT, preventing the reuptake of norepinephrine and dopamine. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Biological Effects

The increased levels of norepinephrine and dopamine in the brain are associated with stimulant effects, including increased alertness, focus, and euphoria. However, this compound has been reported as a designer drug and is associated with adverse effects such as hallucinations and violent behavior.

Conclusion

This compound is a potent chiral stimulant that acts as a norepinephrine-dopamine reuptake inhibitor. Its synthesis can be achieved through stereoselective methods, often starting from chiral precursors like L-proline. While its pharmacological action is understood in the context of NDRIs, the lack of comprehensive published experimental data on its spectroscopic and pharmacological properties highlights the need for further research, particularly for drug development and forensic applications. This guide provides a foundational understanding of its key characteristics to aid researchers in this field.

Synthesis of (R)-2-Benzhydrylpyrrolidine from L-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing (R)-2-benzhydrylpyrrolidine, a valuable chiral building block in pharmaceutical development, starting from the readily available chiral precursor, L-proline. The synthesis involves a three-step process: esterification and N-protection of L-proline, diastereoselective addition of a phenyl group via a Grignard reaction to form a key amino alcohol intermediate, and subsequent reduction to yield the target compound. This guide provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis commences with the protection of the amine and carboxylic acid functionalities of L-proline to prevent unwanted side reactions. The protected L-proline derivative then undergoes a nucleophilic addition with phenylmagnesium bromide. This Grignard reaction is a crucial step, creating the diphenylmethanol moiety. The final step involves the reduction of the tertiary benzylic alcohol to the desired benzhydryl group, yielding this compound. The stereochemistry of the final product is retained from the starting L-proline.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow from L-proline to this compound.

Experimental Protocols

Step 1: Preparation of L-Proline Ethyl Ester

This initial step converts L-proline to its ethyl ester, which is then used in the subsequent Grignard reaction.

Methodology:

-

A solution of L-proline in ethanol is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The solvent is removed under reduced pressure to yield the crude L-proline ethyl ester hydrochloride.

Step 2: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol via Grignard Reaction

This is the key bond-forming step where the benzhydryl precursor is formed.

Methodology: [1]

-

Phenylmagnesium bromide is prepared from magnesium turnings and bromobenzene in diethyl ether. Anisol is added, and the ether is partially distilled off.

-

A solution of (S)-proline ethyl ester in anisole is added to the Grignard reagent, maintaining a gentle reflux.[1]

-

After refluxing for 30 minutes, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.[1]

-

The resulting precipitate is filtered, dissolved in hot water, and the solution is made basic with ammonia in the presence of ether.[1]

-

The ether layer is separated, dried, and evaporated to yield the crude product.

-

The crude (S)-diphenyl(pyrrolidin-2-yl)methanol is purified by recrystallization.

Step 3: Reduction of (S)-Diphenyl(pyrrolidin-2-yl)methanol to this compound

The final step involves the dehydroxylation of the benzylic alcohol to furnish the target compound.

Methodology A: Using Hydriodic Acid [2]

-

(S)-Diphenyl-2-pyrrolidinyl-methanol is dissolved in acetic acid.[2]

-

A solution of hydriodic acid (HI) in acetic acid is added, and the mixture is heated to 115°C for 5 minutes.[2]

-

The reaction is cooled, and a saturated solution of sodium thiosulfate is added.[2]

-

The mixture is evaporated to dryness, and the residue is taken up in water and filtered.[2]

-

The precipitate is dissolved in methanol, filtered, and the filtrate is made basic with sodium hydroxide.[2]

-

Water is added, methanol is removed by distillation, and the aqueous solution is extracted with ether.[2]

-

The ether extract is dried and evaporated to give the crude product, which can be further purified by conversion to its hydrochloride salt and recrystallization.[2]

Methodology B: Using Triethylsilane (A Milder Alternative) [1][3]

-

To a solution of the benzylic alcohol in an anhydrous solvent such as dichloromethane, add triethylsilane.[1][3]

-

Cool the mixture in an ice bath and add trifluoroacetic acid dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Grignard Reaction | (S)-Proline ethyl ester | (S)-Diphenyl(pyrrolidin-2-yl)methanol | Phenylmagnesium bromide | 50-56 | [1] |

| Reduction of Benzylic Alcohol | Benzyl alcohol (model substrate) | Toluene (model product) | Triethylsilane, Trifluoroacetic acid | 98 | [1] |

Logical Relationships in the Grignard Reaction

The diastereoselectivity of the Grignard addition is a critical aspect of this synthesis, ensuring the desired stereochemistry in the final product.

Grignard Reaction Mechanism Overview

Caption: Key stages in the Grignard reaction of L-proline ester.

References

An In-depth Technical Guide on the Spectroscopic Data of (R)-2-benzhydrylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (R)-2-benzhydrylpyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on its chemical structure and known spectral characteristics of analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: (2R)-2-(diphenylmethyl)pyrrolidine

-

Molecular Formula: C₁₇H₁₉N

-

Molecular Weight: 237.34 g/mol

-

Structure:

(A placeholder for the chemical structure image)

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.20 - 4.30 | t | 1H | CH (benzhydryl) |

| 3.50 - 3.60 | m | 1H | CH (pyrrolidine, position 2) |

| 2.90 - 3.10 | m | 2H | CH₂ (pyrrolidine, position 5) |

| 1.80 - 2.00 | m | 2H | CH₂ (pyrrolidine, position 3) |

| 1.60 - 1.80 | m | 2H | CH₂ (pyrrolidine, position 4) |

| 1.50 - 1.70 | br s | 1H | NH (pyrrolidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 142.0 - 145.0 | Aromatic C (quaternary, 2C) |

| 128.0 - 129.0 | Aromatic CH (ortho, 4C) |

| 127.5 - 128.5 | Aromatic CH (meta, 4C) |

| 126.0 - 127.0 | Aromatic CH (para, 2C) |

| 65.0 - 68.0 | CH (pyrrolidine, position 2) |

| 55.0 - 58.0 | CH (benzhydryl) |

| 46.0 - 49.0 | CH₂ (pyrrolidine, position 5) |

| 30.0 - 33.0 | CH₂ (pyrrolidine, position 3) |

| 25.0 - 28.0 | CH₂ (pyrrolidine, position 4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |

| 1100 - 1200 | Medium | C-N stretch |

| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Assignment |

| 237 | High | [M]⁺ (Molecular ion) |

| 167 | Very High | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.[3]

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[3]

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (for ¹H) or the solvent signal (for ¹³C, e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Typically, data is collected in the mid-IR range (4000-400 cm⁻¹).[5]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[6] For direct insertion, a small amount of the solid can be placed in a capillary tube.

-

-

Instrument Setup:

-

Set the ion source to the electron ionization (EI) mode.[7]

-

The electron energy is typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum.[7]

-

The ion source temperature is typically maintained between 150-250°C.[8]

-

Set the mass analyzer to scan over a desired mass range (e.g., m/z 40-500).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.[9]

-

-

Data Processing:

-

The data system will generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FT-IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

References

- 1. rsc.org [rsc.org]

- 2. ekwan.github.io [ekwan.github.io]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. rroij.com [rroij.com]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-Benzhydrylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a benzhydryl group. The presence of a stereocenter at the C2 position gives rise to two enantiomers, (S)-2-benzhydrylpyrrolidine and (R)-2-benzhydrylpyrrolidine. The absolute configuration of this stereocenter is of paramount importance in the fields of medicinal chemistry and drug development, as the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent. This technical guide provides a comprehensive overview of the stereochemistry, synthesis of enantiopure forms, and methods for the determination of the absolute configuration of 2-benzhydrylpyrrolidine.

Stereochemistry and Absolute Configuration

The two enantiomers of 2-benzhydrylpyrrolidine are non-superimposable mirror images of each other. The absolute configuration is designated as (S) or (R) based on the Cahn-Ingold-Prelog priority rules.

-

(S)-2-Benzhydrylpyrrolidine: The substituents at the chiral center (C2) are prioritized as follows: 1. Pyrrolidine nitrogen, 2. Benzhydryl group, 3. C5 of the pyrrolidine ring, 4. Hydrogen. With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority is counter-clockwise.

-

This compound: The sequence of substituents from highest to lowest priority is clockwise.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral molecules.

Quantitative Data

A critical aspect of working with chiral compounds is the quantification of their stereochemical purity. The following table summarizes key quantitative data for the enantiomers of 2-benzhydrylpyrrolidine.

| Parameter | (S)-2-Benzhydrylpyrrolidine | This compound |

| Specific Rotation ([α]D25) | -3.00° (c=1, Chloroform)[1] | +3.00° (c=1, Chloroform) (inferred) |

| CAS Number | 119237-64-8 | Not available |

| Molecular Formula | C₁₇H₁₉N | C₁₇H₁₉N |

| Molecular Weight | 237.34 g/mol | 237.34 g/mol |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, separation, and characterization of enantiomerically pure 2-benzhydrylpyrrolidine.

Synthesis of Racemic 2-Benzhydrylpyrrolidine

A common route to racemic 2-benzhydrylpyrrolidine involves the reduction of 2-benzhydryl-1-pyrroline.

Protocol:

-

Preparation of 2-Benzhydryl-1-pyrroline: This intermediate can be synthesized via the condensation of a suitable pyrrolidine precursor with benzophenone.

-

Reduction: The imine functionality of 2-benzhydryl-1-pyrroline is reduced to the corresponding amine.

-

Reagents: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-benzhydryl-1-pyrroline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide to precipitate the metal salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-benzhydrylpyrrolidine.

-

-

Chiral Resolution by Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts which can be separated by fractional crystallization due to their different solubilities. L-(+)-Tartaric acid is a commonly used resolving agent for amines.

Adapted Protocol for Resolution of (±)-2-Benzhydrylpyrrolidine:

-

Salt Formation:

-

Dissolve racemic 2-benzhydrylpyrrolidine in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator or ice bath can promote crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

-

Recrystallization:

-

Recrystallize the collected salt from a suitable solvent to improve its diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step until a constant value is achieved.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic extract, filter, and evaporate the solvent to obtain the enantiomerically enriched 2-benzhydrylpyrrolidine.

-

Determination of Enantiomeric Excess and Absolute Configuration

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their relative amounts (enantiomeric excess, ee).

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) is required. Common choices for the separation of amines include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an amine additive (e.g., diethylamine or triethylamine) are often added to the mobile phase to improve peak shape and resolution.

-

Analysis:

-

Dissolve a small amount of the 2-benzhydrylpyrrolidine sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral substrate can form transient diastereomeric complexes, which may exhibit different chemical shifts in the NMR spectrum.

General Protocol:

-

Choice of Chiral Solvating Agent: For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) or derivatives of tartaric acid.

-

Sample Preparation:

-

Dissolve a known amount of the 2-benzhydrylpyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add an increasing amount of the CSA to the NMR tube and acquire spectra at each addition.

-

-

Analysis:

-

Observe the signals of the protons close to the stereocenter of 2-benzhydrylpyrrolidine (e.g., the proton at C2 and the protons on the pyrrolidine ring).

-

In the presence of the CSA, the signals of the two enantiomers may resolve into two separate sets of peaks.

-

The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

-

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of an enantiomerically pure salt of the compound.

General Protocol:

-

Salt Formation and Crystallization:

-

Prepare a salt of the enantiomerically pure 2-benzhydrylpyrrolidine with a suitable achiral acid (e.g., HCl, HBr) or a chiral acid of known absolute configuration (which can aid in the determination of the absolute configuration of the amine).

-

Grow single crystals of the salt using techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

-

Data Collection and Structure Determination:

-

Mount a suitable single crystal on an X-ray diffractometer.

-

Collect diffraction data.

-

Solve and refine the crystal structure.

-

The absolute configuration can be determined by anomalous dispersion effects, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereochemistry of 2-benzhydrylpyrrolidine.

Caption: Relationship between racemic and enantiopure 2-benzhydrylpyrrolidine.

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Caption: Analytical pathways for determining enantiomeric excess and absolute configuration.

References

(R)-2-Benzhydrylpyrrolidine: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and solubility of (R)-2-benzhydrylpyrrolidine and its hydrochloride salt. The information is curated to support research, drug discovery, and development activities. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties

This compound, a chiral amine, is of significant interest in medicinal chemistry. Its physicochemical characteristics are fundamental to its behavior in biological systems and formulation development. The properties of both the free base and its hydrochloride salt are summarized below.

This compound (Free Base)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | [] |

| Molecular Weight | 237.34 g/mol | [2] |

| Appearance | Liquid | [] |

| Boiling Point | 349.6 ± 11.0 °C (Predicted) | [] |

| Density | 1.06 g/mL | [] |

| Refractive Index | 1.587 | [] |

| pKa | 10.68 ± 0.10 (Predicted) | [2] |

| LogP | 3.8 (Predicted) | |

| Melting Point | Data not available |

This compound Hydrochloride

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ClN | [3][4] |

| Molecular Weight | 273.8 g/mol | [3][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not available | |

| LogP | 4.70130 | [3] |

| Polar Surface Area (PSA) | 12.03 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 273.1284273 | [3] |

| Heavy Atom Count | 19 | [3] |

| Complexity | 220 | [3] |

Solubility Profile

Table 3: Solubility of this compound (Qualitative)

| Solvent | Solubility |

| Water | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Acetone | Data not available |

Biological Activity and Signaling Pathway

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft. This modulation of neurotransmitter levels is the primary mechanism of its stimulant and psychoactive effects.

The following diagram illustrates the general signaling pathway affected by this compound.

Caption: Mechanism of action of this compound as a norepinephrine-dopamine reuptake inhibitor.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. The following are generalized protocols for the determination of key physicochemical properties, which can be adapted for this compound.

Determination of Melting Point

Objective: To determine the temperature at which the solid form of this compound hydrochloride transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the substance melts is recorded, from the appearance of the first drop of liquid to the complete liquefaction of the solid.

Caption: Workflow for determining the melting point of a solid compound.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound or its hydrochloride salt in various solvents.

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or g/L.

Caption: Workflow for the shake-flask method of solubility determination.

References

The Diverse Biological Activities of Substituted Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4][5] Its stereochemical complexity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[2][5][6] This technical guide provides an in-depth overview of the significant biological activities of substituted pyrrolidine derivatives, focusing on their anticancer, antidiabetic, neuroprotective, and antibacterial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.

Anticancer Activity: Targeting Key Pathways in Cell Proliferation and Survival

Substituted pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[7][8][9][10] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that control cell cycle progression and apoptosis.[7][10]

A significant number of pyrrolidine-based compounds exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3][10][11][12][13] By disrupting this protein-protein interaction, these derivatives can stabilize p53, leading to the activation of downstream targets that induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 / EC50 / Ki | Reference(s) |

| Polysubstituted Pyrrolidines | HCT116, HL60, and 8 other cancer cell lines | IC50: 2.9 to 16 μM | [7][10] |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | EC50: 3.53 to 6.00 µM | [14] |

| Pyrrolidone-Hydrazone Derivatives | PPC-1, IGR39 | EC50: 2.5 to 20.2 µM | [15][16] |

| 1-Arylpyrrolidone Derivatives | A549 | Ki: 90 nM (for p53-MDM2 inhibition) | [11] |

| Pyrrolidone Derivatives | A549 | Ki: 150.0 to 260.0 nM (for p53-MDM2 inhibition) | [10][12] |

| Pyrrolidine Chalcone Derivatives | MCF-7, MDA-MB-468 | IC50: 25 to 30 μg/mL | [9] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[17][18][19]

-

Compound Treatment: Cells are treated with various concentrations of the substituted pyrrolidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[15][17][19]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by viable cells.[19]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the pyrrolidine derivatives for a defined period. Both adherent and floating cells are collected.

-

Fixation: The cells are washed and then fixed, typically with ice-cold ethanol, to permeabilize the cell membranes.

-

Staining: The fixed cells are treated with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI. RNase A is often included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is used to generate a histogram that shows the number of cells in each phase of the cell cycle.[20][21][22][23]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compounds.

-

Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[2][24][25][26]

-

Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter cells with compromised membranes.[24][25][26]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations:

Signaling Pathway Visualization

Caption: Inhibition of the p53-MDM2 interaction by substituted pyrrolidine derivatives.

Antidiabetic Activity: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Certain substituted pyrrolidine derivatives, particularly those containing a nitrile group, have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][27][28] By inhibiting DPP-4, these pyrrolidine derivatives increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[9][28]

Quantitative Data: DPP-4 Inhibitory Activity of Pyrrolidine Derivatives

| Compound Class | IC50 | Selectivity (DPP-8/DPP-4, DPP-9/DPP-4) | Reference(s) |

| Pyrrolidine-2-carbonitrile Derivatives | 0.017 μM | 1324, 1164 |

Experimental Protocol

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

-

Reagent Preparation: Prepare a DPP-4 assay buffer, a solution of purified DPP-4 enzyme, and a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (AMC).[29]

-

Reaction Setup: In a 96-well plate, combine the assay buffer, DPP-4 enzyme solution, and the test pyrrolidine derivative (or a known inhibitor as a positive control).[29][30][31]

-

Incubation: Incubate the mixture to allow the inhibitor to bind to the enzyme.[31][32]

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.[29][30]

-

Fluorescence Measurement: Measure the fluorescence intensity over time. The cleavage of the substrate by DPP-4 releases a fluorescent product.[32]

-

Data Analysis: The rate of the reaction is determined from the change in fluorescence. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are then determined.

Signaling Pathway Visualization

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

Neuroprotective Activity: Sodium Channel Blockade

A series of novel pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers.[33] These compounds show promise for the treatment of ischemic stroke.[33] During an ischemic event, excessive sodium influx into neurons contributes to excitotoxicity and cell death.[1] By blocking voltage-gated sodium channels, these pyrrolidine derivatives can prevent this detrimental sodium overload, thereby exerting a neuroprotective effect.[1][6][8]

Quantitative Data: Sodium Channel Blocking Activity

While specific IC50 values for pyrrolidine derivatives as sodium channel blockers are not detailed in the provided search results, one study identified compound 5e as a potent Na+ channel blocker with low activity against hERG channels, demonstrating significant neuroprotective effects in a rat model of ischemic stroke.[33] Another mexiletine analogue, RS100642 , a sodium channel blocker, showed a pKi of 5.09 μM.[6]

Experimental Protocol

This is the gold-standard technique for studying ion channel activity.

-

Cell Preparation: Neuronal cells expressing the target sodium channels are cultured on coverslips.[33]

-

Pipette Preparation: Glass micropipettes with a small tip diameter are filled with an internal solution that mimics the intracellular environment.[33]

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured by applying suction, allowing electrical access to the entire cell.[34]

-

Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential. Depolarizing voltage steps are applied to elicit sodium currents, which are recorded in the absence and presence of the pyrrolidine derivative.[33][35]

-

Data Analysis: The peak sodium current amplitude is measured, and the percentage of block by the compound is calculated. An IC50 value can be determined by testing a range of concentrations.[33]

Signaling Pathway Visualization

Caption: Neuroprotective mechanism of pyrrolidine-based sodium channel blockers in ischemic stroke.

Antibacterial Activity

Pyrrolidine derivatives have also demonstrated notable antibacterial activity against a range of pathogenic bacteria.[3][9][26] For instance, pyrrolidine dithiocarbamate has been shown to inhibit the growth of bacteria such as Porphyromonas gingivalis, Staphylococcus aureus, and Escherichia coli.[36] Additionally, certain pyrrolidine chalcone derivatives have exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis.[9]

Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Class | Bacterial Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Pyrrolidine Chalcone Derivatives | Staphylococcus aureus, Enterococcus faecalis | 0.025 μg/mL | [9] |

| Spiropyrrolidine Derivatives | Staphylococcus aureus | 3.9 μg/mL | [37] |

| Sulfonylamino Pyrrolidine Derivatives | S. aureus, E. coli, P. aeruginosa | 3.11 to 6.58 μg/mL | [3][4] |

Experimental Protocol

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilutions: The pyrrolidine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.[38]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[38]

-

Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., temperature, time, aerobic/anaerobic).[39]

-

Determination of MIC: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.[38][39]

Experimental Workflow Visualization

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The substituted pyrrolidine scaffold represents a highly versatile and valuable core structure in modern drug discovery. The diverse biological activities, ranging from anticancer and antidiabetic to neuroprotective and antibacterial, underscore the immense potential of this heterocyclic motif. The ability to readily introduce a wide array of substituents allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the rational design and development of novel, potent, and selective pyrrolidine-based therapeutic agents. Further exploration of this privileged scaffold is certain to yield new and improved treatments for a multitude of human diseases.

References

- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axolbio.com [axolbio.com]

- 5. Understanding the Pathophysiology of Ischemic Stroke: The Basis of Current Therapies and Opportunity for New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury [archivesofmedicalscience.com]

- 7. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 10. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. scispace.com [scispace.com]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. jcdr.net [jcdr.net]

- 20. benchchem.com [benchchem.com]

- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 22. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 23. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 29. content.abcam.com [content.abcam.com]

- 30. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sigmaaldrich.cn [sigmaaldrich.cn]

- 32. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 33. benchchem.com [benchchem.com]

- 34. Whole Cell Patch Clamp Protocol [protocols.io]

- 35. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

The Benzhydryl Group: A Cornerstone in Asymmetric Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis is a central theme in modern drug discovery and development. The ability to selectively produce a single enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Among the arsenal of tools available to the synthetic chemist, the use of chiral auxiliaries and sterically demanding protecting groups plays a pivotal role. This technical guide delves into the multifaceted role of the benzhydryl group in asymmetric induction, a privileged scaffold that leverages its unique steric and electronic properties to orchestrate stereoselective transformations. Through a comprehensive review of key reactions, quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to provide a thorough understanding of the power and versatility of the benzhydryl moiety in the synthesis of enantiomerically enriched molecules.

The Benzhydryl Group: A Profile in Stereocontrol

The benzhydryl group, consisting of a diphenylmethyl moiety, exerts its influence in asymmetric synthesis primarily through its substantial steric bulk. This steric hindrance is instrumental in creating a highly differentiated three-dimensional environment around a reactive center, thereby directing the approach of incoming reagents to a specific face of the molecule. This principle is fundamental to achieving high levels of diastereoselectivity and, consequently, enantioselectivity.

Beyond simple steric blocking, the two phenyl rings of the benzhydryl group can engage in non-covalent interactions, such as π-π stacking, with other aromatic systems within the transition state. These interactions can further stabilize a preferred transition state geometry, leading to enhanced stereochemical control. The benzhydryl group is frequently employed as a chiral auxiliary itself or as a critical substituent on a chiral auxiliary or catalyst, where its conformational rigidity and predictable shielding effects are highly valued.

Asymmetric Strecker Synthesis: The Critical Role of the N-Benzhydryl Group

One of the most compelling examples showcasing the indispensable nature of the benzhydryl group is the catalytic enantioselective Strecker synthesis of α-amino nitriles. This reaction, a cornerstone for the synthesis of unnatural amino acids, often relies on the presence of an N-benzhydryl substituent on the imine substrate to achieve high levels of enantioselectivity.

Quantitative Data: A Comparative Analysis

The data presented below, derived from the seminal work on a chiral bicyclic guanidine-catalyzed Strecker reaction, unequivocally demonstrates the superiority of the N-benzhydryl group in inducing asymmetry compared to other N-substituents.

| Entry | N-Substituent on Imine | Enantiomeric Excess (ee, %) |

| 1 | Benzhydryl | 86 |

| 2 | Benzyl | 0-25 |

| 3 | 9'-Fluorenyl | 0-25 |

| 4 | 2,3:6,7-Dibenzocycloheptadienyl | 77 |

| 5 | p-Me-Benzhydryl | 78 |

| 6 | p-OMe-Benzhydryl | 70 |

| 7 | p-Cl-Benzhydryl | 68 |

| 8 | p-CF3-Benzhydryl | 59 |

Table 1: Comparison of N-Substituents in the Asymmetric Strecker Synthesis.[1]

As the data clearly indicates, the replacement of the benzhydryl group with smaller (benzyl) or more conformationally flexible groups leads to a dramatic decrease in enantioselectivity.[1] Even subtle electronic modifications to the benzhydryl group's phenyl rings result in a noticeable reduction in the enantiomeric excess, highlighting the finely tuned nature of the stereochemical control exerted by the unsubstituted benzhydryl moiety.[1]

Experimental Protocol: Enantioselective Strecker Synthesis

The following protocol is a representative example of the experimental conditions employed in the asymmetric Strecker synthesis of (R)-N-Benzhydryl-α-phenylglycinonitrile.

Materials:

-

N-Benzhydrylbenzaldimine

-

Chiral Bicyclic Guanidine Catalyst

-

Hydrogen Cyanide (HCN) in Toluene

-

Toluene (anhydrous)

Procedure:

-

A solution of N-benzhydrylbenzaldimine (1.0 mmol) in anhydrous toluene (5 mL) is cooled to -40 °C under an inert atmosphere.

-

The chiral bicyclic guanidine catalyst (0.1 mmol, 10 mol%) is added to the cooled solution.

-

A solution of hydrogen cyanide in toluene (1.2 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.

-

The reaction is stirred at -40 °C for 20 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the (R)-α-amino nitrile.

-

The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Mechanistic Rationale and Visualization

The high enantioselectivity observed in the Strecker reaction with N-benzhydryl imines is attributed to a well-defined transition state assembly. The proposed model involves a termolecular complex of the chiral guanidinium catalyst, the imine, and hydrogen cyanide.

References

theoretical studies and computational modeling of (R)-2-benzhydrylpyrrolidine

An In-depth Technical Guide to the Theoretical Studies and Computational Modeling of (R)-2-Benzhydrylpyrrolidine

Introduction

This compound, a chiral derivative of pyrrolidine, is recognized for its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] This property positions it as a compound of significant interest for researchers in medicinal chemistry and drug development, particularly in the context of central nervous system (CNS) disorders. Theoretical studies and computational modeling are indispensable tools for elucidating the structure-activity relationships (SAR), conformational preferences, and binding interactions of such molecules with their biological targets. This guide provides a comprehensive overview of the application of these in-silico techniques to this compound, offering detailed methodologies and data presentation frameworks for researchers in the field. Although specific theoretical studies on this compound are not extensively available in public literature, this document outlines the established computational workflows and experimental protocols that are applied to analogous compounds.

Pharmacological Profile

2-Diphenylmethylpyrrolidine (also known as Desoxy-D2PM) is a stimulant that acts as a norepinephrine-dopamine reuptake inhibitor.[1] The (R)-enantiomer is crucial for its specific pharmacological activity. Understanding the three-dimensional arrangement of the benzhydryl and pyrrolidine moieties is key to deciphering its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).

Theoretical and Computational Approaches

A multi-faceted computational approach is essential to comprehensively model this compound. This typically involves quantum mechanical calculations for conformational analysis and molecular docking simulations to study protein-ligand interactions.

Conformational Analysis

The biological activity of a flexible molecule like this compound is dictated by its preferred conformation in the receptor binding pocket. Computational methods are employed to determine the low-energy conformations of the molecule.

Experimental Protocol: Conformational Analysis using Quantum Mechanics

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular building software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

Quantum Mechanical Optimization: The identified low-energy conformers are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common choice.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to refine the relative energies of the optimized conformers.

-

Data Analysis: The relative energies of the conformers are tabulated to identify the most stable structures. Dihedral angles and other geometric parameters are analyzed to characterize the different conformations.

Data Presentation: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (N-C-CH-Ph1) | Population (%) |

| Conf-1 | 0.00 | 175.2 | 65.8 |

| Conf-2 | 0.85 | -65.4 | 20.1 |

| Conf-3 | 1.50 | 70.3 | 10.5 |

| Conf-4 | 2.10 | -178.9 | 3.6 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from computational experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking into the binding sites of DAT and NET is of primary interest.

Experimental Protocol: Molecular Docking into Dopamine and Norepinephrine Transporters

-

Receptor Preparation: Obtain the crystal structure of the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template.[2] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: The low-energy conformers of this compound, obtained from the conformational analysis, are prepared for docking. This includes assigning partial charges and defining rotatable bonds.

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the experimental structure or from mutagenesis data.

-

Docking Simulation: Perform docking using software such as AutoDock, Glide, or GOLD. The software will sample different poses of the ligand within the binding site and score them based on a scoring function.

-

Pose Analysis and Refinement: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues. The most promising poses can be further refined using molecular dynamics simulations.

Data Presentation: Docking Results for this compound (Hypothetical Data)

| Transporter | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| hDAT | -9.5 | Asp79, Phe320, Val152 | Ionic, Pi-Pi, Hydrophobic |

| hNET | -9.1 | Asp75, Phe317, Tyr152 | Ionic, Pi-Pi, Hydrophobic |

Note: This data is hypothetical. The specific residues and scores would be determined from the docking simulation.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the proposed mechanism of action is crucial for a clear understanding.

Computational Workflow for SAR Studies

Caption: Computational workflow for structure-activity relationship studies.

Proposed Mechanism of Action

Caption: Proposed mechanism of action at the synapse.

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its pharmacological evaluation. While specific, detailed industrial protocols are often proprietary, general methods for the asymmetric synthesis of 2-substituted pyrrolidines can be adapted.

Experimental Protocol: Asymmetric Synthesis (General Approach)

A common strategy involves the asymmetric reduction of a suitable precursor or the use of a chiral auxiliary.

-

Precursor Synthesis: A key intermediate is N-protected 2-benzhydryl-Δ¹-pyrroline. This can be synthesized from a Grignard reaction of a protected proline derivative.

-

Asymmetric Reduction: The imine intermediate is then asymmetrically reduced to the desired (R)-enantiomer. This can be achieved using a chiral reducing agent or a catalytic hydrogenation with a chiral catalyst.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final product.

-

Purification and Characterization: The product is purified by chromatography or crystallization. The enantiomeric excess is determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Conclusion

Theoretical studies and computational modeling provide a powerful framework for understanding the molecular basis of the pharmacological activity of this compound. While specific published data for this compound is limited, the methodologies outlined in this guide offer a robust approach for its investigation. By combining conformational analysis, molecular docking, and QSAR studies, researchers can gain valuable insights into its interaction with dopamine and norepinephrine transporters, paving the way for the design of novel and more effective therapeutic agents. The provided protocols and data presentation formats serve as a template for conducting and reporting such research in a clear and standardized manner.

References

Methodological & Application

The Enigmatic Catalyst: Exploring the Untapped Potential of (R)-2-Benzhydrylpyrrolidine in Enantioselective Synthesis

Despite extensive investigation into the vast landscape of chiral organocatalysts, (R)-2-benzhydrylpyrrolidine remains a molecule of untapped potential in the realm of enantioselective synthesis. Literature searches have revealed a notable absence of published applications detailing its use as a catalyst for asymmetric transformations. While its structural cousin, (S)-2-(trityl)pyrrolidine, has found utility in reactions such as the direct asymmetric benzoyloxylation of aldehydes, this compound is more commonly cited for its role as a chiral solvating agent for NMR determination of enantiomeric excess.

This lack of documented catalytic activity presents a unique opportunity for methodology development. The sterically demanding benzhydryl group at the 2-position of the pyrrolidine ring suggests its potential to create a highly organized and chiral environment around a reactive center, a key principle in asymmetric catalysis. Researchers and drug development professionals are encouraged to explore its efficacy in a variety of organocatalytic reactions.

To facilitate such exploratory studies, this document provides a generalized framework and protocols for evaluating this compound in two key enantioselective transformations: the Michael addition and the aldol reaction. These protocols are based on established procedures for similar pyrrolidine-based catalysts and are intended to serve as a starting point for investigation.

Application Notes

This compound, a chiral secondary amine, possesses the fundamental structural motifs for enamine and iminium ion catalysis. The bulky benzhydryl substituent is hypothesized to effectively shield one face of the enamine or iminium ion intermediate, thereby directing the approach of an electrophile or nucleophile to achieve high levels of stereocontrol.

Potential Applications:

-

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated systems (e.g., nitroalkenes, enones).

-

Asymmetric Aldol Reactions: Promoting the enantioselective reaction between an enolizable carbonyl compound and an aldehyde.

-

Asymmetric α-Functionalization of Carbonyls: Including α-amination, α-fluorination, and α-alkylation reactions.

The catalyst's performance, in terms of yield and enantioselectivity, will likely be highly dependent on the reaction conditions, including the choice of solvent, temperature, and any additives or co-catalysts.

General Experimental Protocols

The following are generalized protocols for screening the catalytic activity of this compound. Optimization of these conditions will be necessary to achieve desired outcomes for specific substrates.

Protocol 1: Enantioselective Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a general procedure for the reaction between an aldehyde and a β-nitrostyrene derivative.

Materials:

-

This compound (catalyst)

-

Aldehyde (e.g., propanal, isobutyraldehyde)

-

β-Nitrostyrene derivative

-

Solvent (e.g., Toluene, CH2Cl2, THF)

-

Anhydrous MgSO4 or Na2SO4

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the β-nitrostyrene derivative (1.0 equiv., 0.2 mmol).

-

Add the chosen solvent (1.0 mL).

-

Add this compound (0.1 equiv., 0.02 mmol).

-

Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Add the aldehyde (2.0 equiv., 0.4 mmol) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC.

-